REACTION_CXSMILES
|
C(O[N:9]=[C:10]1[CH2:15][CH2:14][N:13]([C:16]2[O:17][C:18]([CH3:21])=[N:19][N:20]=2)[CH2:12][CH2:11]1)C1C=CC=CC=1>N.CO.[Pd]>[CH3:21][C:18]1[O:17][C:16]([N:13]2[CH2:12][CH2:11][CH:10]([NH2:9])[CH2:15][CH2:14]2)=[N:20][N:19]=1
|
Name
|
1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one O-benzyl-oxime
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Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)ON=C1CCN(CC1)C=1OC(=NN1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
464 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)N1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |